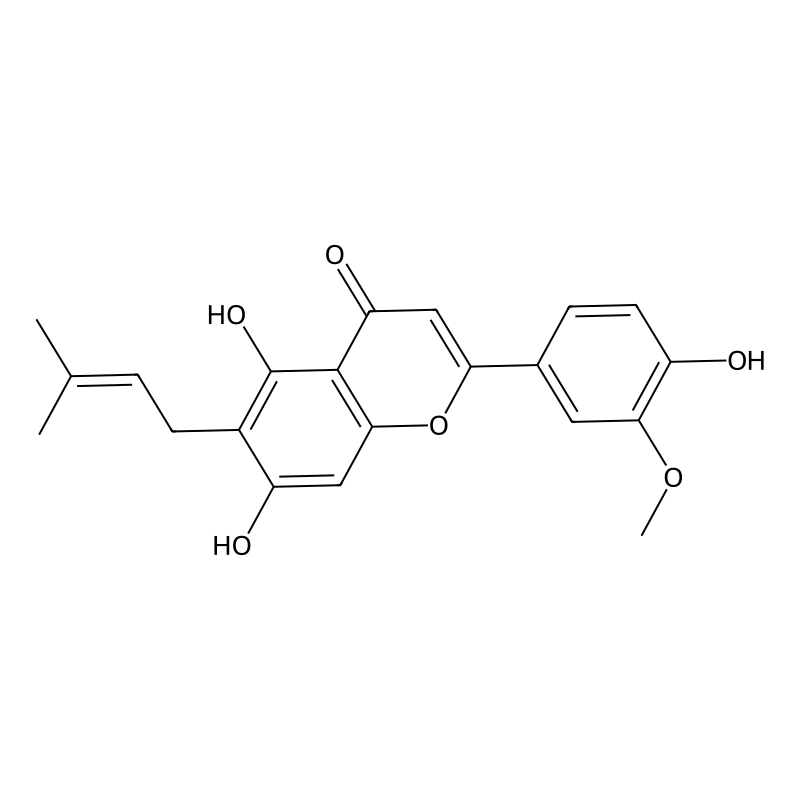

Cannflavin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Characterization:

Biosynthesis:

- The biosynthetic pathway of cannflavin B has been elucidated, identifying the enzymes involved in its production. )

Anti-cancer properties:

- Studies have shown that a derivative of cannflavin B, FBL-03G, exhibits anti-cancer properties in preclinical models of pancreatic cancer.

- It is important to remember that these are preclinical studies, and further research is needed to determine the safety and efficacy of cannflavin B or its derivatives in humans.

Other potential applications:

Cannflavin B is a prenylated flavonoid predominantly found in the Cannabis sativa plant. It is one of the two main cannflavins, the other being cannflavin A. Cannflavin B is characterized by its unique chemical structure, which includes a prenyl group that enhances its biological activity and cellular retention. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory effects, which are significantly more potent than those of traditional non-steroidal anti-inflammatory drugs such as aspirin .

The biosynthesis of cannflavin B occurs through a series of enzymatic reactions in Cannabis sativa. Specifically, it involves the following steps:

- Conversion of Luteolin to Chrysoeriol: An O-methyltransferase enzyme (CsOMT21) converts luteolin into chrysoeriol.

- Prenylation Reaction: A prenyltransferase enzyme (CsPT3) catalyzes the addition of dimethylallyl diphosphate to chrysoeriol, resulting in the formation of cannflavin B .

This pathway represents a branch from the general flavonoid biosynthetic pathway, highlighting its uniqueness among flavonoids.

Cannflavin B exhibits several noteworthy biological activities:

- Anti-inflammatory Properties: It inhibits the production of leukotrienes and prostaglandins, which are lipid mediators involved in inflammatory responses. Studies indicate that cannflavin B has up to 30 times more anti-inflammatory activity than aspirin .

- Anticancer Effects: Cannflavin B has shown promise in suppressing cancer cell proliferation and inducing apoptosis in various cancer models, including pancreatic and breast cancer cells .

- Neuroprotective Effects: Preliminary research suggests that cannflavin B may protect against amyloid beta-induced neurotoxicity, which is relevant for conditions like Alzheimer’s disease .

Cannflavin B can be synthesized through both natural extraction and chemical synthesis:

- Natural Extraction: This involves extracting cannflavin B from Cannabis sativa using various solvents (e.g., ethanol, acetone) followed by purification techniques like high-performance liquid chromatography (HPLC) and silica gel chromatography .

- Chemical Synthesis: Alternative methods include total synthesis approaches that replicate the natural biosynthetic pathway, allowing for the production of cannflavin B without relying solely on plant material .

Recent advancements in genome mining techniques have also facilitated more efficient extraction and purification methods for cannflavin B, making it more accessible for research and potential commercial applications .

Cannflavin B holds promise in various fields:

- Pharmaceuticals: Due to its potent anti-inflammatory and analgesic properties, it may serve as a natural alternative to traditional pain relievers.

- Nutraceuticals: Its antioxidant and neuroprotective properties make it a candidate for dietary supplements aimed at reducing inflammation and promoting brain health.

- Cosmetics: The compound's protective effects against oxidative stress may be beneficial in skincare formulations targeting aging and skin damage .

Cannflavin B shares similarities with other flavonoids but is unique due to its specific prenylation pattern. Here are some comparable compounds:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Cannflavin A | Prenylated Flavonoid | Anti-inflammatory | Geranylated derivative of chrysoeriol |

| Isocannflavin B | Isomer of Cannflavin B | Anticancer | Prenyl moiety attached at C-8 instead of C-6 |

| Luteolin | Flavone | Antioxidant, anti-inflammatory | Precursor in the biosynthetic pathway |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Commonly found in many fruits and vegetables |

Cannflavin B's unique chemical structure and its specific biosynthetic pathway set it apart from these similar compounds, particularly regarding its enhanced anti-inflammatory potency and potential therapeutic applications .

Biosynthetic Precursors and Key Enzymes

The biosynthesis of cannflavin B represents a specialized branch of the flavonoid metabolic pathway that occurs exclusively in Cannabis sativa L [1]. This prenylated flavonoid emerges through a complex series of enzymatic transformations that begin with the general phenylpropanoid pathway and culminate in unique modifications that distinguish cannflavins from other plant flavonoids [2] [3].

The foundational biosynthetic precursors for cannflavin B originate from two primary metabolic sources: phenylalanine, derived from the shikimate pathway, and malonyl coenzyme A, synthesized through the acetate pathway [3] [18]. The initial phase of cannflavin B biosynthesis follows the conserved phenylpropanoid pathway, wherein phenylalanine undergoes deamination by phenylalanine ammonia-lyase to produce cinnamic acid [3] [18]. This reaction represents the first committed step in phenylpropanoid metabolism and serves as the entry point for all downstream flavonoid compounds [18] [19].

The subsequent transformation involves cinnamate-4-hydroxylase, a cytochrome P450 monooxygenase that catalyzes the hydroxylation of cinnamic acid to generate p-coumaric acid [3] [18]. This hydroxylation reaction constitutes the first oxidation step in the flavonoid synthesis pathway [18]. The third enzymatic step utilizes 4-coumarate:coenzyme A ligase to activate p-coumaric acid through the addition of a coenzyme A unit, forming p-coumaroyl-coenzyme A [3] [18] [19].

The transition from the general phenylpropanoid pathway to flavonoid-specific biosynthesis occurs through the action of chalcone synthase, which catalyzes the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl coenzyme A to yield naringenin chalcone [3] [19] [20]. This polyketide synthase enzyme represents the first committed step in flavonoid biosynthesis and serves as a central hub for the various flavonoid branches [21] [23].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin through stereospecific ring closure, generating the fundamental flavanone scaffold [3] [19] [21]. The pathway then proceeds through flavone synthase, which introduces a double bond between C2 and C3 of naringenin to form apigenin [3] [5]. Flavonoid 3'-hydroxylase catalyzes the critical hydroxylation of apigenin at the C-4' position to yield luteolin, which serves as the direct precursor for cannflavin B biosynthesis [3] [5] [10].

| Enzyme | EC Number | Substrate | Product | Function in Pathway |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-phenylalanine | Cinnamic acid | General phenylpropanoid pathway |

| Cinnamate-4-hydroxylase (C4H) | 1.14.14.91 | Cinnamic acid | p-coumaric acid | General phenylpropanoid pathway |

| 4-coumarate:CoA ligase (4CL) | 6.2.1.12 | p-coumaric acid | p-coumaroyl-CoA | General phenylpropanoid pathway |

| Chalcone synthase (CHS) | 2.3.1.74 | p-coumaroyl-CoA + 3 malonyl-CoA | Naringenin chalcone | Flavonoid core synthesis |

| Chalcone isomerase (CHI) | 5.5.1.6 | Naringenin chalcone | Naringenin | Flavanone formation |

| Flavone synthase (FNS) | 1.14.11.22 | Naringenin | Apigenin | Flavone synthesis |

| Flavonoid 3'-hydroxylase (F3'H) | 1.14.14.82 | Apigenin | Luteolin | Luteolin formation |

| O-methyltransferase (CsOMT21) | 2.1.1.- | Luteolin | Chrysoeriol | Methylation at 3'-OH position |

| Prenyltransferase (CsPT3) | Not assigned | Chrysoeriol + DMAPP | Cannflavin B | Prenylation at C6 position |

Role of O-Methyltransferases (CsOMT21)

The enzyme CsOMT21 represents a regiospecific O-methyltransferase that catalyzes the methylation of luteolin at the 3'-O position of the B-ring to form chrysoeriol [1] [2] [5]. This methyltransferase exhibits remarkable substrate specificity, selectively targeting the 3'-hydroxyl group of luteolin while leaving other hydroxyl positions unmodified [1] [10]. The identification and characterization of CsOMT21 resulted from phylogenomic analysis of the Cannabis sativa genome, wherein candidate methyltransferases were identified based on sequence homology to previously characterized enzymes [5] [10].

Functional characterization studies using purified recombinant CsOMT21 proteins demonstrated the enzyme's capacity to convert luteolin to chrysoeriol with high efficiency [1] [5] [10]. The methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor, following the standard mechanism employed by plant O-methyltransferases [10]. The methyl group addition at the 3'-position serves multiple functional purposes, including increased lipophilicity that may enhance cellular retention and membrane permeability [6].

The evolutionary significance of CsOMT21 extends beyond its role in cannflavin biosynthesis, as this enzyme represents a unique adaptation within the Cannabis sativa lineage [1] [2]. Comparative genomic analysis reveals that while other plant species possess various O-methyltransferases involved in flavonoid modification, the specific regioselectivity and substrate preference of CsOMT21 appears to be exclusive to Cannabis sativa [5] [10]. This specificity contributes to the unique chemical profile of Cannabis-derived flavonoids and represents a key evolutionary innovation that enables the production of prenylated flavonoids [1] [6].

Prenyltransferase (CsPT3) Activity in Prenylation

The prenyltransferase CsPT3 catalyzes the final and most distinctive step in cannflavin B biosynthesis through the regiospecific addition of a prenyl group to chrysoeriol [1] [2] [5]. This aromatic prenyltransferase demonstrates remarkable substrate flexibility, accepting both dimethylallyl diphosphate and geranyl diphosphate as prenyl donors, thereby enabling the production of both cannflavin B and cannflavin A, respectively [1] [2]. The enzyme's ability to utilize dimethylallyl diphosphate specifically results in the formation of cannflavin B through the attachment of a C5 prenyl moiety to the C6 position of the chrysoeriol A-ring [1] [3] [5].

Biochemical characterization of CsPT3 reveals its classification within the aromatic prenyltransferase superfamily, which encompasses enzymes responsible for the prenylation of various aromatic compounds in plant secondary metabolism [1] [5]. The enzyme exhibits high regiospecificity for the C6 position of chrysoeriol, distinguishing it from other prenyltransferases that may target different positions on flavonoid substrates [1] [11]. This positional specificity represents a critical determinant of the final cannabinoid structure and biological activity [1] [3].

The prenylation reaction catalyzed by CsPT3 proceeds through an electrophilic aromatic substitution mechanism, wherein the electron-rich aromatic ring of chrysoeriol attacks the electrophilic prenyl carbocation generated from dimethylallyl diphosphate [1] [12]. This reaction results in the formation of a carbon-carbon bond between the prenyl moiety and the flavonoid scaffold, creating the distinctive prenylated structure characteristic of cannflavins [1] [3]. The prenyl group addition significantly alters the physicochemical properties of the resulting compound, increasing lipophilicity and potentially enhancing biological membrane interactions [6] [13].

Pathway Divergence from General Flavone Biosynthesis

The biosynthetic pathway leading to cannflavin B represents a unique divergence from the general flavone biosynthesis pathway that occurs ubiquitously throughout the plant kingdom [1] [2] [5]. This specialization emerges at the luteolin branch point, where Cannabis sativa has evolved specific enzymatic machinery to modify the basic flavone scaffold through methylation and prenylation reactions [1] [5] [6]. The divergence represents a evolutionary adaptation that enables Cannabis sativa to produce structurally unique flavonoids with enhanced biological activities [1] [2].

The general flavone biosynthesis pathway typically terminates with the production of simple flavones such as apigenin and luteolin, which serve various physiological functions including ultraviolet protection and antioxidant activity [18] [19]. However, in Cannabis sativa, the pathway extends beyond these basic structures through the action of specialized enzymes that introduce additional chemical modifications [1] [5]. This extension represents a metabolic innovation that distinguishes Cannabis flavonoids from those found in other plant species [2] [6].

The evolutionary pressure that drove the development of this specialized pathway likely relates to the enhanced biological activities conferred by methylation and prenylation modifications [1] [6]. These structural modifications increase the lipophilicity of the resulting compounds and may enhance their ability to interact with biological membranes and cellular targets [6] [13]. The unique chemical properties of cannflavins suggest that they may serve specialized ecological functions within the Cannabis plant [1] [2].

Methylation of Luteolin to Chrysoeriol

The methylation of luteolin to chrysoeriol represents the first specialized modification that distinguishes the cannflavin biosynthetic pathway from general flavone metabolism [1] [5] [10]. This transformation occurs through the action of the regiospecific O-methyltransferase CsOMT21, which selectively targets the 3'-hydroxyl group of the luteolin B-ring [1] [2] [5]. The methylation reaction follows the standard S-adenosyl-L-methionine-dependent mechanism characteristic of plant O-methyltransferases [10] [28].

The conversion of luteolin to chrysoeriol serves multiple functional purposes within the context of cannflavin biosynthesis [1] [5]. The methyl group addition eliminates the 3'-hydroxyl group as a potential site for further enzymatic modification, effectively channeling the metabolic flux toward the prenylation pathway [1] [6]. Additionally, the methylation increases the overall lipophilicity of the molecule, which may facilitate subsequent enzymatic recognition by the prenyltransferase CsPT3 [1] [5].

The regioselectivity of the methylation reaction represents a critical aspect of the pathway specificity [1] [5] [10]. While luteolin contains multiple hydroxyl groups that could potentially serve as methylation targets, CsOMT21 demonstrates exclusive selectivity for the 3'-position [1] [5]. This selectivity ensures that the resulting chrysoeriol maintains the appropriate chemical structure required for subsequent prenylation by CsPT3 [1] [2]. The precision of this enzymatic recognition underscores the evolutionary refinement of the cannflavin biosynthetic pathway [1] [5].

Regioselective Prenylation at C6 Position

The regioselective prenylation at the C6 position of chrysoeriol represents the defining transformation that generates cannflavin B and establishes its unique chemical identity [1] [2] [5]. This prenylation reaction, catalyzed by the prenyltransferase CsPT3, demonstrates remarkable positional specificity, selectively targeting the C6 carbon of the chrysoeriol A-ring while avoiding other potential prenylation sites [1] [11]. The regioselectivity arises from the specific three-dimensional structure of the CsPT3 active site, which positions the chrysoeriol substrate in a precise orientation that favors C6 attack [1] [5].

The prenylation reaction utilizes dimethylallyl diphosphate as the prenyl donor, resulting in the attachment of a C5 isoprenoid unit to the flavonoid scaffold [1] [3] [12]. The reaction proceeds through an electrophilic substitution mechanism, wherein the dimethylallyl diphosphate undergoes ionization to generate a reactive carbocation that subsequently attacks the electron-rich C6 position of chrysoeriol [1] [12]. The formation of the carbon-carbon bond between the prenyl moiety and the flavonoid ring creates the characteristic prenylated structure of cannflavin B [1] [3].

The C6 prenylation position distinguishes cannflavin B from other prenylated flavonoids found in nature, many of which undergo prenylation at alternative positions such as C8 or positions on the B-ring [1] [11]. This positional specificity contributes to the unique biological activities of cannflavin B and represents a key structural determinant of its pharmacological properties [1] [13]. The prenyl group at the C6 position also influences the overall molecular conformation and may affect the compound's interaction with biological targets [6] [13].

Tissue-Specific Accumulation and Environmental Influences

The accumulation of cannflavin B within Cannabis sativa tissues demonstrates distinct patterns that reflect both genetic programming and environmental responsiveness [1] [16] [17]. Research has established that cannflavin B, along with other cannflavins, specifically accumulates in Cannabis sativa tissues and does not appear in other plant species, highlighting the unique evolutionary adaptation of this biosynthetic pathway [1] [2]. The tissue-specific distribution of cannflavin B correlates with the expression patterns of the biosynthetic enzymes CsOMT21 and CsPT3 [1] [5].

Environmental factors exert significant influence on cannflavin B accumulation patterns, with multiple studies documenting the responsiveness of flavonoid biosynthesis to various abiotic stress conditions [16] [26] [27]. Research has demonstrated that cannflavin A accumulation, which shares the same biosynthetic pathway as cannflavin B up to the prenylation step, responds to environmental variables including temperature, solar radiation, and rainfall patterns [17]. These environmental influences operate through the modulation of gene expression for key biosynthetic enzymes [16] [26].

Temperature represents a particularly important environmental factor affecting cannflavin accumulation, with studies indicating complex relationships between thermal stress and secondary metabolite production [16]. Field observations have suggested that plants grown at cooler temperatures may produce higher levels of flavonoids compared to those grown under elevated temperature conditions [16]. However, the relationship between temperature and cannflavin production appears to be strain-dependent and may vary based on the genetic background of the Cannabis cultivar [16].

Light intensity and quality also significantly influence flavonoid biosynthesis in Cannabis sativa [16] [26]. High light intensities, particularly those approaching the photosynthetic saturation point, can trigger increased flavonoid production as part of the plant's photoprotective response [16] [26]. Ultraviolet radiation exposure has been shown to upregulate the expression of key flavonoid biosynthetic genes, including phenylalanine ammonia-lyase, chalcone synthase, and flavonol synthase [26] [27]. These responses contribute to enhanced flavonoid accumulation as a mechanism for managing excess light energy and reactive oxygen species [26] [27].

Stress-induced flavonoid biosynthesis operates through well-characterized molecular mechanisms that involve the upregulation of phenylpropanoid pathway genes [26] [27]. Under conditions of oxidative stress, the expression of genes encoding phenylalanine ammonia-lyase and chalcone synthase increases significantly, leading to enhanced flux through the flavonoid biosynthetic pathway [26] [27]. This stress response represents an adaptive mechanism whereby flavonoids serve as secondary antioxidant compounds when primary antioxidant systems become overwhelmed [26] [27].

| Environmental Factor | Effect on Flavonoids | Mechanism | Key Genes Upregulated |

|---|---|---|---|

| UV-B radiation | Increases dihydroxy B-ring flavonoid glycosides | ROS generation and antioxidant response | FLS, F3'H, PAL, CHS |

| High light intensity | Upregulates quercetin derivatives in epidermal cells | Excess excitation energy management | PAL, CHS |

| Temperature stress | Modulates cannabinoid accumulation (complex relationship) | Stress-induced metabolic changes | Variable (strain-dependent) |

| Drought stress | Enhances flavonoid biosynthesis | Water stress response | PAL, CHS, FLS |

| Salt stress | Increases antioxidant flavonol synthesis | Ion imbalance stress response | PAL, CHS, F3'H |

| Root-zone salinity | Increases quercetin 3-O-glycosides | Osmotic stress response | FLS, F3'H |

| Oxidative stress | Activates flavonoid biosynthesis as secondary ROS-scavenging | Reactive oxygen species scavenging | PAL, CHS, FLS |

Microbial and Stress-Induced Biotransformation

The biotransformation of cannflavin B through microbial metabolism represents an important aspect of its metabolic fate and potential for structural diversification [7] [24] [25]. Research has demonstrated that specific fungal organisms can metabolize cannflavin B to produce novel derivatives with altered chemical and biological properties [7] [24]. The primary microorganisms identified for cannflavin biotransformation include Beauveria bassiana and Mucor ramannianus, both of which exhibit distinct metabolic capabilities toward cannflavin substrates [7] [24].

Beauveria bassiana (ATCC 13144) demonstrates the capacity to transform cannflavin B through two distinct metabolic pathways [7] [24]. The first pathway involves sulfation at the C-7 hydroxyl group, yielding cannflavin B 7-sulfate [7]. This sulfation reaction represents a phase II metabolic transformation that typically increases water solubility and facilitates compound elimination [7]. The second pathway catalyzed by Beauveria bassiana involves O-glycosylation at the C-7 position, producing cannflavin B 7-O-β-D-4'''-O-methylglucopyranoside [7]. This glycosylation reaction incorporates a methylated glucose moiety, significantly altering the physicochemical properties of the resulting metabolite [7].

Mucor ramannianus (ATCC 9628) exhibits different biotransformation capabilities, primarily targeting cannflavin A rather than cannflavin B directly [7] [24]. However, the metabolic pathways identified in Mucor ramannianus provide insights into potential biotransformation routes for related cannflavin compounds [7]. The primary transformations catalyzed by Mucor ramannianus include hydroxylation of the prenyl side chain at positions C-6'' and C-7'', followed by secondary modifications such as sulfation and glycosylation [7] [24].

The enzymatic mechanisms underlying these biotransformations involve several classes of microbial enzymes [7] [25]. Hydroxylation reactions typically proceed through cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the prenyl side chain [7] [25]. Sulfation reactions are catalyzed by sulfotransferases that utilize 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor [7]. Glycosylation reactions involve glycosyltransferases that attach sugar moieties to hydroxyl groups on the flavonoid scaffold [7] [25].

| Microorganism | Substrate | Product | Transformation Type | Position Modified |

|---|---|---|---|---|

| Beauveria bassiana (ATCC 13144) | Cannflavin B | Cannflavin B 7-sulfate | Sulfation | C-7 hydroxyl |

| Beauveria bassiana (ATCC 13144) | Cannflavin B | Cannflavin B 7-O-β-D-4'''-O-methylglucopyranoside | O-glycosylation with methylation | C-7 hydroxyl |

| Mucor ramannianus (ATCC 9628) | Cannflavin A | 6''S,7''-dihydroxycannflavin A | Hydroxylation | C-6'' and C-7'' of prenyl group |

| Mucor ramannianus (ATCC 9628) | Cannflavin A | 6''S,7''-dihydroxycannflavin A 7-sulfate | Hydroxylation + sulfation | C-6'' and C-7'' of prenyl group + C-7 hydroxyl |

| Mucor ramannianus (ATCC 9628) | Cannflavin A | 6''S,7''-dihydroxycannflavin A 4'-O-α-L-rhamnopyranoside | Hydroxylation + O-glycosylation | C-6'' and C-7'' of prenyl group + C-4' hydroxyl |

The biological significance of these biotransformation reactions extends beyond simple metabolic processing, as the resulting metabolites may exhibit altered biological activities compared to the parent compounds [7] [24]. The introduction of polar functional groups through sulfation and glycosylation typically increases water solubility, potentially affecting bioavailability and tissue distribution [7]. Hydroxylation of the prenyl side chain may alter the compound's lipophilicity and membrane interaction properties [7] [25].